molecular formula C16H18BrNO B2595422 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one CAS No. 1797892-26-2

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one

Cat. No.: B2595422
CAS No.: 1797892-26-2
M. Wt: 320.23
InChI Key: BLKUZEISUROIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-Azabicyclo[321]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one is a complex organic compound that features a bicyclic structure with a bromophenyl group

Preparation Methods

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The double bond in the bicyclic structure can participate in addition reactions with electrophiles like hydrogen halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7,13-14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKUZEISUROIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.